MLN-9708 - 133876-92-3

MLN-9708

Catalog Number: EVT-1475318
CAS Number: 133876-92-3
Molecular Formula: C20H23BCl2N2O9
Molecular Weight: 517.119
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN-9708, commercially known as Ixazomib, is a potent, reversible, and orally bioavailable proteasome inhibitor. [, ] It is classified as a dipeptidyl boronic acid and represents a second-generation proteasome inhibitor. [, ] In scientific research, MLN-9708 serves as a valuable tool for investigating the ubiquitin-proteasome pathway and its implications in various cellular processes, particularly in the context of cancer. [, , ]

Future Directions
  • Optimizing combination therapies: Further exploring synergistic combinations of MLN-9708 with other anti-cancer agents for enhanced efficacy and overcoming drug resistance. [, , , ]
  • Expanding clinical applications: Investigating its potential in treating other cancers where the ubiquitin-proteasome pathway plays a crucial role, building upon its promising results in MM, ALL, and glioblastoma. [, , , , , , ]
  • Developing novel drug delivery systems: Enhancing its delivery to target tissues, particularly the brain, to improve its therapeutic index. [, ]
  • Understanding mechanisms of resistance: Investigating the development of resistance to MLN-9708 and exploring strategies to overcome it, ensuring its long-term efficacy. []
  • Exploring its potential in non-oncological applications: Further investigating its therapeutic benefit in other diseases like sickle cell disease, where preclinical studies have shown promising results. []

Bortezomib (Velcade)

Compound Description: Bortezomib is a first-generation proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] It works by reversibly inhibiting the 26S proteasome, leading to the accumulation of misfolded proteins and subsequent cell death. []

Relevance: Bortezomib is structurally distinct from MLN-9708, but both act as proteasome inhibitors. [] MLN-9708 was developed as a next-generation proteasome inhibitor with improved pharmacological properties, including oral bioavailability, compared to bortezomib. []

Carfilzomib (Kyprolis)

Compound Description: Carfilzomib is a second-generation proteasome inhibitor that irreversibly inhibits the chymotrypsin-like activity of the proteasome. [, ] It is approved for the treatment of relapsed and refractory multiple myeloma.

Relevance: Similar to MLN-9708, carfilzomib represents a next-generation proteasome inhibitor with improved efficacy and potentially improved resistance profiles compared to earlier agents like bortezomib. [, ] Both compounds target the proteasome in the treatment of multiple myeloma.

ONX-0912 (Oprozomib)

Compound Description: ONX-0912 is another second-generation, orally bioavailable proteasome inhibitor that targets the chymotrypsin-like activity of the proteasome. [, ]

Relevance: ONX-0912 shares a similar mechanism of action and clinical target (multiple myeloma) with MLN-9708. [, ] Both compounds are orally bioavailable, offering an advantage over intravenous proteasome inhibitors like bortezomib.

Marizomib (Salinosporamide A)

Compound Description: Marizomib is a naturally occurring, orally bioavailable proteasome inhibitor derived from the marine bacterium Salinispora tropica. [, ] It exhibits a distinct mechanism of action compared to other proteasome inhibitors, targeting both the chymotrypsin-like and caspase-like activities of the proteasome. []

Relevance: Marizomib, like MLN-9708, represents a next-generation proteasome inhibitor explored for its potential in treating multiple myeloma. [] Both compounds are orally bioavailable and offer potentially distinct advantages over earlier generation proteasome inhibitors.

CEP-18770

Compound Description: CEP-18770 is an orally bioavailable proteasome inhibitor that has shown activity against both the chymotrypsin-like and caspase-like activities of the proteasome. [, ]

Relevance: CEP-18770, similar to MLN-9708, is an orally bioavailable proteasome inhibitor explored for the treatment of multiple myeloma. [, ] This highlights the focus on developing orally available proteasome inhibitors for improved patient convenience and treatment options.

MLN-2238

Compound Description: MLN-2238 is the biologically active form of MLN-9708. [, ] It is formed following the hydrolysis of MLN-9708 in vivo.

Relevance: MLN-2238 is directly relevant to MLN-9708 as it is the active metabolite responsible for the drug's pharmacological effects. [, ] Studies often measure MLN-2238 concentrations to assess the drug's bioavailability and activity.

MG132

Compound Description: MG132 is a peptide aldehyde proteasome inhibitor commonly used in research settings. [] It inhibits the chymotrypsin-like activity of the proteasome.

Relevance: MG132 serves as a reference compound in proteasome inhibition research, highlighting the class of drugs that MLN-9708 belongs to. []

Overview

4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a complex organic compound that belongs to the class of boronate esters. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a proteasome inhibitor. The compound is also known by its developmental code name, Ixazomib, and is utilized in the treatment of multiple myeloma.

Source

This compound is detailed in various patents and scientific literature, highlighting its synthesis and applications. Notably, it has been discussed in patents related to boronate ester compounds and their pharmaceutical compositions .

Classification

The compound is classified as a boronate ester and a carboxylic acid derivative. Its structure includes a dioxaborinane core, which is significant for its biological activity.

Synthesis Analysis

Methods

The synthesis of 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid typically involves multi-step organic reactions. Key steps include:

  1. Formation of the Dioxaborinane Core: The synthesis begins with the construction of the dioxaborinane framework through the reaction of boronic acid derivatives with appropriate carbonyl compounds.
  2. Introduction of Side Chains: The carboxymethyl and acetamido groups are introduced via nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired purity for pharmaceutical applications.

Technical details regarding specific reaction conditions and yields are often proprietary but can be found in patent literature .

Molecular Structure Analysis

Structure

The molecular structure of 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid features:

  • A boron atom integrated into a cyclic dioxaborinane framework.
  • Multiple functional groups including carboxymethyl and dichlorobenzamide moieties.

Data

  • Molecular Formula: C₂₀H₂₃BCl₂N₂O₉
  • Molecular Weight: 517.12 g/mol
  • CAS Number: 1201902-80-8

The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets .

Chemical Reactions Analysis

Reactions

The compound undergoes several chemical reactions relevant to its function as a proteasome inhibitor:

  1. Proteasome Inhibition: It interacts with the proteasome complex, disrupting protein degradation pathways.
  2. Hydrolysis Reactions: The presence of carboxylic acid groups allows for hydrolysis under physiological conditions, potentially affecting its stability and activity.

Technical details about these reactions can be found in studies focusing on the compound's mechanism of action .

Mechanism of Action

Process

The mechanism by which 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid exerts its effects involves:

  1. Binding to the Proteasome: The compound binds covalently to the active site of the proteasome, inhibiting its function.
  2. Disruption of Protein Homeostasis: By preventing the degradation of specific proteins involved in cell cycle regulation and apoptosis, it leads to cancer cell death.

Data from biochemical assays demonstrate its potency and specificity towards proteasome inhibition .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of solid organic compounds:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to moisture due to the presence of boron.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites on the boron atom.

These properties are critical for formulating pharmaceutical compositions .

Applications

Scientific Uses

4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid has several applications in scientific research:

  1. Cancer Treatment: Used as an investigational drug for treating multiple myeloma and potentially other malignancies.
  2. Biochemical Research: Serves as a tool for studying proteasome function and protein degradation pathways.

Research continues to explore additional therapeutic uses based on its molecular mechanism and properties .

Properties

CAS Number

133876-92-3

Product Name

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

IUPAC Name

4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

Molecular Formula

C20H23BCl2N2O9

Molecular Weight

517.119

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1

InChI Key

YTXSYWAKVMZICI-PVCZSOGJSA-N

SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.